molecular formula C6H9ClN4 B8633621 5-Amino-4-chloro-2-methyl-6-methylaminopyrimidine

5-Amino-4-chloro-2-methyl-6-methylaminopyrimidine

Cat. No. B8633621
M. Wt: 172.61 g/mol
InChI Key: FGRYRJUMFNOCKP-UHFFFAOYSA-N
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Patent
US05057517

Procedure details

This was prepared in a manner similar to that described in Example 9 for 6-chloro-9-methylpurine, except that 5-amino-4-chloro-2-methyl-6-methylaminopyrimidine was used as the starting material and the reaction was carried out at 60° C. for 6 hrs. The title compound was obtained in 97% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:11].N[C:13]1C(Cl)=NC(C)=NC=1NC>>[Cl:1][C:2]1[N:10]=[C:9]([CH3:13])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1NC)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared in a manner similar to

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.